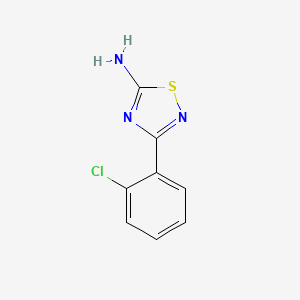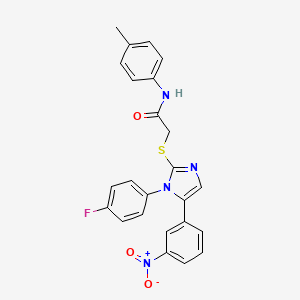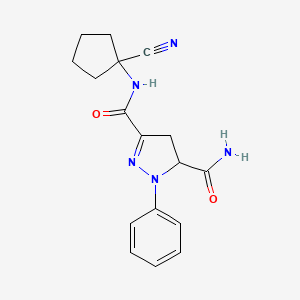![molecular formula C24H18F3N5O2S B2815831 3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895642-20-3](/img/structure/B2815831.png)
3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazole ring , a quinazoline ring , a sulfonyl group , and a trifluoromethyl group . The presence of these functional groups suggests that the compound could have interesting chemical and physical properties.
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the electron-withdrawing trifluoromethyl and sulfonyl groups, as well as the electron-rich nitrogen atoms in the triazole and quinazoline rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound .Applications De Recherche Scientifique
Adenosine Receptor Antagonists
- Triazoloquinazoline derivatives, including those structurally related to the compound , have been identified as potent adenosine receptor (AR) antagonists. This class of compounds, through synthetic strategies, has led to the discovery of potent and selective antagonists for different AR subtypes, which are significant in medical research for their potential therapeutic applications (Burbiel et al., 2016).
Antibacterial Activity
- Certain triazoloquinazoline derivatives have demonstrated substantial antibacterial activity. Synthesized compounds in this class have shown promising results in inhibiting the growth of various bacterial strains, which could be pivotal in developing new antibacterial agents (Mood et al., 2022).
Anticancer Potential
- Some triazoloquinazoline derivatives have been tested for their anticancer activity and shown selective influence on certain cancer cell lines, such as ovarian and lung cancer cells. This highlights their potential as scaffolds for developing anticancer drugs (Pokhodylo et al., 2020).
Molecular Docking Studies
- The triazoloquinazoline derivatives have also been involved in molecular docking studies, which are crucial in understanding how these compounds interact at the molecular level with biological targets, aiding in the design of more effective drugs (Reddy et al., 2016).
Photophysical Properties
- The study of photophysical properties of amino-biphenyl-containing triazoloquinazoline derivatives has been conducted. This research is significant for the development of new materials with fluorescent properties, which can have various applications in bioimaging and sensors (Kopotilova et al., 2023).
Serotonin Receptor Antagonists
- Research on 3-phenylsulfonyl derivatives of triazoloquinazolines has identified their potential as selective serotonin 5-HT6 receptor antagonists. These findings are particularly relevant in neuroscience and pharmacology for developing new treatments for neurological disorders (Ivachtchenko et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O2S/c1-14-10-11-15(2)20(12-14)35(33,34)23-22-29-21(18-8-3-4-9-19(18)32(22)31-30-23)28-17-7-5-6-16(13-17)24(25,26)27/h3-13H,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXKSRQMGKBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)


![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)

![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)
![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)